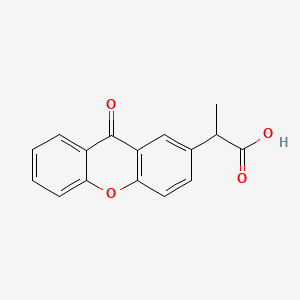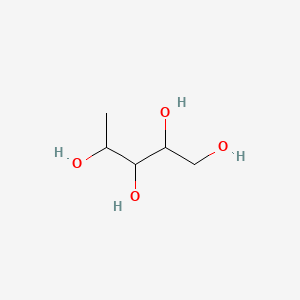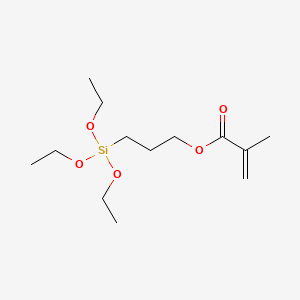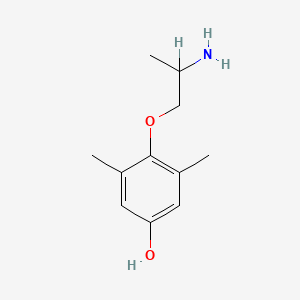
2-(9-Oxoxanthen-2-yl)propionic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of xanthene derivatives, similar to 2-(9-Oxoxanthen-2-yl)propionic Acid, involves complex chemical pathways that might include oxidative coupling or cyclization reactions. For instance, 7-substituted 9-oxoxanthen-2-carboxylic acids have been prepared from hydroxylated benzophenones through oxidative coupling, indicating a method that could potentially be adapted for synthesizing 2-(9-Oxoxanthen-2-yl)propionic Acid (Graham & Lewis, 1978).
Molecular Structure Analysis
The molecular structure of xanthene derivatives is characterized by their aromatic xanthene core, which can influence the compound's reactivity and interactions. For example, the crystal structure of related compounds like optically active 2-(4-chlorophenoxy)propionic acid shows antiplanar conformation and specific hydrogen-bond motifs (Sørensen, Collet, & Larsen, 1999), which could be relevant for understanding the structural dynamics of 2-(9-Oxoxanthen-2-yl)propionic Acid.
Chemical Reactions and Properties
Xanthene derivatives participate in a variety of chemical reactions, demonstrating a range of reactivities depending on their substitution patterns. For instance, reactions involving xanthenes can lead to the formation of novel compounds with unique properties, as seen with the unexpected skeletal transformation of 1,4-dihydroxythioxanthen-9-one (Loskutov, Gatilov, & Shteingarts, 2010). Such reactions underscore the versatile chemical nature of xanthene-based compounds.
Physical Properties Analysis
The physical properties of xanthene derivatives, including 2-(9-Oxoxanthen-2-yl)propionic Acid, can be inferred from studies on similar compounds. These properties are significantly influenced by the molecular structure, which dictates solubility, crystallinity, and other physical characteristics. The synthesis and crystal structure analysis of related compounds provide valuable insights into the expected physical properties (Kennard, Smith, Duax, & Swenson, 1982).
Chemical Properties Analysis
The chemical properties of 2-(9-Oxoxanthen-2-yl)propionic Acid can be closely related to its reactivity, stability, and interactions with other molecules. Research on similar xanthene derivatives highlights their potential as antitumor agents and their reactivity towards nucleophilic substitution, indicating a complex interplay of electronic and structural factors that govern their chemical behavior (Atwell, Rewcastle, Baguley, & Denny, 1990).
Applications De Recherche Scientifique
Antitumor Potential
9-Oxoxanthene-4-acetic acids, a class that includes 2-(9-Oxoxanthen-2-yl)propionic Acid, have shown effectiveness against mouse colon adenocarcinoma 38 in vivo. The presence of certain substituents, particularly those that are lipophilic, has been found to enhance the potency of these compounds in antitumor applications. The study by Atwell et al. (1990) highlighted that the activity of these compounds correlates more with lipophilic properties rather than electronic properties, suggesting their potential as antitumor agents (Atwell, Rewcastle, Baguley, & Denny, 1990).
Crystal Structure Analysis
The crystal structure of related compounds, such as 2-(4-chlorophenoxy)propionic acid, has been determined, providing insights into their molecular conformation and intermolecular interactions. Sørensen, Collet, and Larsen (1999) explored these aspects, which are crucial for understanding the chemical behavior and potential applications of these compounds (Sørensen, Collet, & Larsen, 1999).
Fluorescence Probes for Reactive Oxygen Species
A study by Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of xanthenes, which could include 2-(9-Oxoxanthen-2-yl)propionic Acid, to detect reactive oxygen species (ROS) selectively. These probes are designed to differentiate between highly reactive oxygen species and other ROS, offering potential applications in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Solid-Phase Peptide Synthesis
Xanthenyl protecting groups, which could potentially be derived from 2-(9-Oxoxanthen-2-yl)propionic Acid, have been developed for cysteine and used in peptide synthesis. These protecting groups are introduced and removed under specific conditions, as studied by Han and Bárány (1997), highlighting the compound's application in peptide chemistry (Han & Bárány, 1997).
Applications in Solid-Phase Synthesis
Han et al. (1996) explored the use of xanthenylamide (XAL) handles, possibly derived from 2-(9-Oxoxanthen-2-yl)propionic Acid, for solid-phase synthesis of peptide amides. This research highlights the compound's utility in synthesizing complex peptides under mild conditions (Han, Bontems, Hegyes, Munson, Minor, Kates, Albericio, & Bárány, 1996).
Safety and Hazards
This compound is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . After handling this compound, it is recommended to wash skin thoroughly. If it comes in contact with skin or eyes, wash with plenty of water. If skin or eye irritation persists, get medical advice or attention .
Mécanisme D'action
Target of Action
The primary targets of 2-(9-Oxoxanthen-2-yl)propionic Acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(9-Oxoxanthen-2-yl)propionic Acid . These factors could include pH, temperature, and the presence of other molecules in the environment.
Propriétés
IUPAC Name |
2-(9-oxoxanthen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9(16(18)19)10-6-7-14-12(8-10)15(17)11-4-2-3-5-13(11)20-14/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCCZCZDAPBGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952497 | |
| Record name | 2-(9-Oxo-9H-xanthen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-Oxoxanthen-2-yl)propionic Acid | |
CAS RN |
30087-33-3 | |
| Record name | α-Methyl-9-oxo-9H-xanthene-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30087-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Oxoxanthen-2-yl-alpha-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030087333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(9-Oxo-9H-xanthen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(9-Oxoxanthen-2-yl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2S,4S,5R,8S,9S,11R)-2-[[(3aS,7R,7aR)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1208835.png)
![(3R,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1208837.png)
![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B1208838.png)
![(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B1208839.png)








